4-[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
This compound, characterized by its complex structure incorporating pyrazole and pyridine moieties, presents unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and methyl groups contributes to its distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. Key steps might include:
Formation of the pyrazole ring through condensation reactions.
Introduction of the difluoromethyl group via electrophilic fluorination.
Assembly of the benzoic acid moiety through aromatic substitution.
Industrial Production Methods
Industrial production may involve streamlined processes to improve yield and purity, such as:
Optimized reaction conditions (temperature, solvent, and catalysts).
Use of continuous flow reactors to enhance efficiency.
Purification through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Potential oxidation reactions may transform methyl groups into carboxylic acids.
Reduction: Reduction could affect the difluoromethyl group, altering its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate.
Reduction: Agents like lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles like sodium azide.
Major Products
Oxidation of methyl groups may lead to carboxylic acids.
Reduction products might include fluorine-depleted compounds.
Substitution yields derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology
Potentially employed in studying enzyme inhibition due to its structural similarity to certain bioactive molecules.
Medicine
Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry
Used in materials science for creating polymers or as intermediates in dye synthesis.
Mechanism of Action
The compound's biological activity likely involves interaction with specific enzymes or receptors, where it may act as an inhibitor. The difluoromethyl group can enhance metabolic stability, while the pyrazole ring often contributes to binding affinity.
Comparison with Similar Compounds
Compared to other pyrazole derivatives:
Unique due to the presence of the difluoromethyl group, which may impart greater metabolic stability.
Similar compounds might include:
4-[4-(methyl)-6-(pyrazol-4-yl)-3-methyl-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid.
Compounds with variations in the benzoic acid moiety or different halogen groups.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-10-17-14(18(21)22)8-16(15-9-23-26(3)11(15)2)24-19(17)27(25-10)13-6-4-12(5-7-13)20(28)29/h4-9,18H,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPMILMHMOHKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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